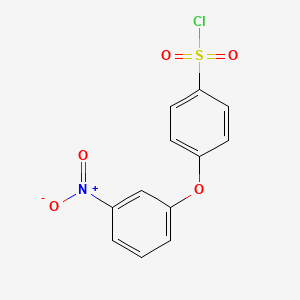

4-(3-Nitrophenoxy)benzenesulfonyl chloride

Descripción

4-(3-Nitrophenoxy)benzenesulfonyl chloride (CAS: 1351619-22-1) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group and a 3-nitrophenoxy moiety. Its molecular formula is C₁₂H₈ClNO₅S, with a molecular weight of 313.71 g/mol . The nitrophenoxy group introduces both electron-withdrawing (nitro) and resonance-donating (ether oxygen) effects, which influence its reactivity and physical properties.

Propiedades

IUPAC Name |

4-(3-nitrophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5S/c13-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHQWOQNPGGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(3-Nitrophenoxy)benzenesulfonyl chloride can be synthesized through the reaction of 4-hydroxybenzenesulfonyl chloride with 3-nitrophenol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 4-(3-Nitrophenoxy)benzenesulfonyl chloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the product meets industrial standards .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Sulfonyl chlorides readily undergo nucleophilic displacement reactions due to the electrophilic sulfur center. For 4-(3-nitrophenoxy)benzenesulfonyl chloride, key substitution pathways include:

Sulfonamide Formation

Reaction with primary/secondary amines yields sulfonamide derivatives, a critical step in pharmaceutical synthesis (e.g., PR antagonists , LSD1 inhibitors ).

-

Example Protocol :

Thiol Derivatives

Thiols produce sulfonothioates, though this pathway is less explored compared to amines/alcohols.

Hydrolysis to Sulfonic Acid

Controlled hydrolysis in aqueous media generates the corresponding sulfonic acid:

-

Optimized Protocol :

Reactivity with Bases

Strong bases (e.g., NaOH) induce deprotonation and potential decomposition. Incompatibility with amines/alcohols necessitates careful handling .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of analogous sulfonyl chlorides reveals:

Comparative Reaction Data Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(3-Nitrophenoxy)benzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group makes it a valuable reagent for introducing sulfonyl groups into organic molecules. This property is particularly useful in:

- Sulfonamide Synthesis : The compound can be used to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties. The reaction typically involves nucleophilic substitution where amines react with the sulfonyl chloride to form sulfonamides.

- Dye Production : As indicated in patent literature, derivatives of 4-(3-nitrophenoxy)benzenesulfonyl chloride are employed in the manufacture of dyes, particularly those based on diphenylamine structures. These dyes are utilized in textiles and other applications due to their vibrant colors and stability .

Polymer Chemistry

The compound has been explored for its applications in polymer chemistry, particularly in the development of polymer-supported oxidants. For instance, polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine has been shown to facilitate microwave-assisted oxidation reactions, yielding epoxides and pyridine N-oxides efficiently. This method significantly reduces reaction times and enhances yields compared to traditional methods .

Medicinal Chemistry

In medicinal chemistry, 4-(3-Nitrophenoxy)benzenesulfonyl chloride has potential applications in drug design and development. The introduction of the nitrophenoxy group can enhance the biological activity of compounds by improving their pharmacokinetic properties or increasing their interactions with biological targets.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents using 4-(3-Nitrophenoxy)benzenesulfonyl chloride as a starting material. By reacting this compound with various amines, researchers were able to produce sulfonamide derivatives that exhibited significant antibacterial activity against a range of pathogens.

Analytical Applications

The compound is also relevant in analytical chemistry, where it can be used as a derivatizing agent for the analysis of amines and alcohols through sulfonation reactions. This application is crucial for enhancing the detection sensitivity and selectivity during chromatographic analyses.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing sulfonamides and dyes | Versatile reagent for functionalization |

| Polymer Chemistry | Used in polymer-supported oxidants for efficient oxidation reactions | Reduced reaction times; high yields |

| Medicinal Chemistry | Potential precursor for developing antibacterial agents | Improved pharmacological properties |

| Analytical Chemistry | Derivatizing agent for amines and alcohols | Enhanced detection sensitivity |

Mecanismo De Acción

The mechanism of action of 4-(3-Nitrophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent .

Comparación Con Compuestos Similares

Comparison with Similar Sulfonyl Chlorides

Structural and Electronic Comparisons

Key Observations :

- The nitrophenoxy group in the target compound creates a distinct electronic environment compared to direct nitro-substituted analogs (e.g., 4-nitrobenzenesulfonyl chloride).

- Steric and hydrophobic effects vary significantly. For example, the adamantyl group in 4-(1-Adamantyl)benzenesulfonyl chloride introduces steric bulk, whereas the pyrazole substituent in may enable metal coordination .

Reactivity Trends

- Electron-Withdrawing Groups : Direct nitro substitution (e.g., 4-nitrobenzenesulfonyl chloride) maximizes electron withdrawal, enhancing electrophilicity of the sulfonyl chloride group. This makes it highly reactive toward nucleophiles like amines or alcohols .

- This could lead to slower reaction kinetics in sulfonylation reactions .

- Steric Hindrance : Methyl or adamantyl substituents (e.g., ) may impede access to the sulfonyl chloride group, reducing reactivity in sterically demanding reactions .

Actividad Biológica

4-(3-Nitrophenoxy)benzenesulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry. Its structure allows for various biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.

- IUPAC Name : 4-(3-Nitrophenoxy)benzenesulfonyl chloride

- Molecular Formula : C12H10ClN2O4S

- CAS Number : 1351619-22-1

1. Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit notable antimicrobial properties. In a study focusing on various derivatives, it was found that compounds similar to 4-(3-nitrophenoxy)benzenesulfonyl chloride demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-Nitrophenoxy)benzenesulfonyl chloride | S. aureus ATCC 6538 | < 8 µg/mL |

| Similar sulfonamide derivatives | S. pneumoniae ATCC 49619 | < 16 µg/mL |

2. Anticancer Activity

The anticancer potential of sulfonamide compounds has been extensively studied. A recent investigation highlighted that certain analogs of benzenesulfonamide exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported as low as 10 µg/mL, indicating strong antiproliferative activity .

| Cell Line | IC50 Value (µg/mL) | Compound Type |

|---|---|---|

| HeLa | < 10 | Sulfonamide derivatives |

| MCF-7 | < 15 | Sulfonamide derivatives |

3. Antioxidant Activity

Sulfonamides have also been recognized for their antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity was evaluated using DPPH and ABTS assays, revealing significant activity at concentrations ranging from 10 to 50 µg/mL .

Case Study 1: Antimicrobial Efficacy

A study conducted on the effects of various benzenesulfonamide derivatives demonstrated that compounds structurally similar to 4-(3-nitrophenoxy)benzenesulfonyl chloride exhibited potent antimicrobial activity against clinical strains of Staphylococcus. The results indicated that these compounds could effectively inhibit biofilm formation and bacterial growth in blood environments .

Case Study 2: Anticancer Potential

In a comparative study of several sulfonamide derivatives, researchers found that the most active compound against breast cancer cells had an IC50 value of approximately 0.17 µg/mL, showcasing the potential of modifying the benzenesulfonamide scaffold to enhance anticancer activity .

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Nitrophenoxy)benzenesulfonyl chloride in a laboratory setting?

The synthesis typically involves the chlorination of 4-(3-nitrophenoxy)benzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. A reflux setup (40–60°C) in inert solvents like dichloromethane or toluene is common. Catalysts such as dimethylformamide (DMF) may accelerate the reaction. Post-reaction, the product is purified via vacuum distillation or recrystallization. Purity validation by HPLC (>97%) is critical .

Q. How should researchers handle and store 4-(3-Nitrophenoxy)benzenesulfonyl chloride to ensure stability?

Store the compound at 0–6°C in airtight, moisture-resistant containers. Use desiccants to prevent hydrolysis. Handle in a fume hood with PPE: nitrile gloves, chemical-resistant goggles, and lab coats. Waste should be neutralized with ice-cold sodium bicarbonate before disposal .

Q. What analytical techniques confirm the identity and purity of 4-(3-Nitrophenoxy)benzenesulfonyl chloride?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (~7.5–8.5 ppm) and sulfonyl chloride peaks. ¹³C NMR confirms the nitrophenoxy substitution .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a sulfonating agent to prepare sulfonamides (via reaction with amines) or sulfonate esters (with alcohols). Its nitro group enables further functionalization, e.g., reduction to amines for drug intermediates .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in nucleophilic substitutions involving 4-(3-Nitrophenoxy)benzenesulfonyl chloride?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity with amines but may promote hydrolysis.

- Temperature : Lower temperatures (0–5°C) reduce side reactions like hydrolysis or nitrophenoxy group cleavage.

- Catalysts : Additives like triethylamine (NEt₃) trap HCl, improving yields in sulfonamide formation .

Q. What strategies mitigate hydrolysis during reactions with moisture-sensitive reagents?

- Conduct reactions under nitrogen/argon atmosphere.

- Pre-dry solvents (e.g., molecular sieves in THF).

- Use Schlenk lines for moisture-free transfers.

- Quench unreacted sulfonyl chloride with ice-cold alcohol post-reaction .

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

- Variable Analysis : Compare reagent ratios (e.g., SOCl₂ equivalents), reaction times, and workup methods (e.g., aqueous vs. organic phase extraction).

- Purity Checks : Use HPLC to identify by-products (e.g., sulfonic acid from hydrolysis) .

- Control Experiments : Replicate conditions with inert additives (e.g., NEt₃) to assess catalytic effects .

Q. What advanced techniques characterize competing reaction pathways in sulfonylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.